molecular formula C15H13BrN4O3 B14341781 8-Bromo-3,7-dihydro-3-methyl-7-(1-methyl-2-oxo-2-phenylethyl)-1H-purine-2,6-dione CAS No. 101072-05-3

8-Bromo-3,7-dihydro-3-methyl-7-(1-methyl-2-oxo-2-phenylethyl)-1H-purine-2,6-dione

Cat. No.: B14341781
CAS No.: 101072-05-3
M. Wt: 377.19 g/mol
InChI Key: XOJDOGJIWRAYJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3,7-dihydro-3-methyl-7-(1-methyl-2-oxo-2-phenylethyl)-1H-purine-2,6-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3,7-dihydro-3-methyl-7-(1-methyl-2-oxo-2-phenylethyl)-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, brominating agents, and specific catalysts to facilitate the reaction. The reaction conditions may involve controlled temperatures, pH levels, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to natural purines makes it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes, offering possibilities for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of 8-Bromo-3,7-dihydro-3-methyl-7-(1-methyl-2-oxo-2-phenylethyl)-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenine: A natural purine base found in DNA and RNA.

Uniqueness

8-Bromo-3,7-dihydro-3-methyl-7-(1-methyl-2-oxo-2-phenylethyl)-1H-purine-2,6-dione is unique due to its specific bromination and substitution pattern. This structural uniqueness imparts distinct chemical and biological properties, differentiating it from other purine derivatives.

Properties

CAS No.

101072-05-3

Molecular Formula

C15H13BrN4O3

Molecular Weight

377.19 g/mol

IUPAC Name

8-bromo-3-methyl-7-(1-oxo-1-phenylpropan-2-yl)purine-2,6-dione

InChI

InChI=1S/C15H13BrN4O3/c1-8(11(21)9-6-4-3-5-7-9)20-10-12(17-14(20)16)19(2)15(23)18-13(10)22/h3-8H,1-2H3,(H,18,22,23)

InChI Key

XOJDOGJIWRAYJR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N2C3=C(N=C2Br)N(C(=O)NC3=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.